molecular formula C16H20ClN3S B583933 Prothipendyl-d6 Hydrochloride CAS No. 1346604-67-8

Prothipendyl-d6 Hydrochloride

Cat. No. B583933
CAS RN: 1346604-67-8
M. Wt: 327.904
InChI Key: CQJSAKJMCVSEGU-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prothipendyl-d6 Hydrochloride is the deuterium labeled version of Prothipendyl Hydrochloride . It is used for scientific research and development . Prothipendyl, also known as azapromazine or phrenotropin, is an anxiolytic, antiemetic, and antihistamine of the azaphenothiazine group . It is marketed in Europe and is used to treat anxiety and agitation in psychotic syndromes .


Synthesis Analysis

The synthesis of Prothipendyl involves the replacement of one carbon atom with a nitrogen atom in the tricyclic ring system . This distinguishes it from promazine . A reaction of prothipendyl hydrochloride with an oxidizing agent under analytical conditions forms prothipendyl sulfoxide .


Molecular Structure Analysis

The molecular formula of this compound is C16H14D6ClN3S . The molecular weight is 291.44 . The structure includes stable heavy isotopes of hydrogen, carbon, and other elements .


Chemical Reactions Analysis

Prothipendyl hydrochloride reacts with an oxidizing agent to form prothipendyl sulfoxide . This reaction is used for the determination of prothipendyl hydrochloride in commercial pharmaceutical preparations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 291.44 and a molecular formula of C16H14D6ClN3S . More detailed physical and chemical properties are not available in the sources retrieved.

Safety and Hazards

Prothipendyl-d6 Hydrochloride is for research use only and is not for use in humans or animals . It is considered a controlled substance . It may be harmful if swallowed . In case of skin contact, it is advised to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air . If swallowed, it is advised to rinse the mouth and not induce vomiting .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Prothipendyl-d6 Hydrochloride involves the conversion of the starting material, Diphenhydramine-d6, into the final product through a series of chemical reactions.", "Starting Materials": [ "Diphenhydramine-d6", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium sulfate", "Toluene", "Phosphorus oxychloride", "Dimethylformamide", "Triethylamine", "Ethyl acetate" ], "Reaction": [ "Step 1: Diphenhydramine-d6 is reacted with phosphorus oxychloride and dimethylformamide to form N,N-dimethyl-2-(diphenyl-d6methoxy)ethanamine-d6.", "Step 2: The above product is then reacted with triethylamine and ethyl acetate to form the corresponding ethyl ester.", "Step 3: The ethyl ester is then reacted with hydrochloric acid to form Prothipendyl-d6 Hydrochloride.", "Step 4: The final product is purified by recrystallization from methanol." ] }

CAS RN

1346604-67-8

Molecular Formula

C16H20ClN3S

Molecular Weight

327.904

IUPAC Name

3-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H/i1D3,2D3;

InChI Key

CQJSAKJMCVSEGU-TXHXQZCNSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl

synonyms

N,N-(Dimethyl-d6)-10H-pyrido[3,2-b][1,4]benzothiazine-10-propanamine Hydrochloride;  AY 56031-d6;  Azacon-d6;  D 206-d6;  Dominal-d6 Hydrochloride;  Prothipendyl-d6 Monohydrochloride;  Tolnate-d6; 

Origin of Product

United States

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